molecular formula Zr(SO4)2<br>O8S2Z B078030 Zirconium sulfate CAS No. 14644-61-2

Zirconium sulfate

Cat. No. B078030
CAS RN: 14644-61-2
M. Wt: 283.4 g/mol
InChI Key: ZXAUZSQITFJWPS-UHFFFAOYSA-J
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Patent
US05627297

Procedure details

93 ml of 10.33M H3PO4 are introduced into a reactor fitted with a condenser and a paddle stirrer. The H3PO4 is then brought to the boil (stirring at 300 rev/minute) using an oil bath on a heating plate, in which the temperature is controlled by means of a contact thermometer. At this point, 0.064 mol of zirconium sulphate is introduced. The pasty product becomes pale yellow (over 1/2 h). The temperature is then lowered to 80° C. and the mixture is left for 48 hours. After cooling, the product obtained is recovered and is centrifuged for 25 minutes. The product is washed a first time with hot water (80° C.) and then with cold water until the washing waters have a pH of 4. The product is dried under vacuum for 40 hours.
Name
Quantity
93 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.064 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][P:2]([OH:5])([OH:4])=[O:3].S([O-])([O-])(=O)=O.[Zr+4:11].S([O-])([O-])(=O)=O>>[P:2]([O-:5])([O-:4])([OH:3])=[O:1].[Zr+4:11].[P:2]([O-:5])([O-:4])([OH:3])=[O:1] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
93 mL
Type
reactant
Smiles
OP(=O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Step Three
Name
Quantity
0.064 mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser and a paddle stirrer
CUSTOM
Type
CUSTOM
Details
yellow (over 1/2 h)
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
is then lowered to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the product obtained
CUSTOM
Type
CUSTOM
Details
is recovered
WAIT
Type
WAIT
Details
is centrifuged for 25 minutes
Duration
25 min
WASH
Type
WASH
Details
The product is washed a first time with hot water (80° C.)
CUSTOM
Type
CUSTOM
Details
The product is dried under vacuum for 40 hours
Duration
40 h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
P(=O)(O)([O-])[O-].[Zr+4].P(=O)(O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.